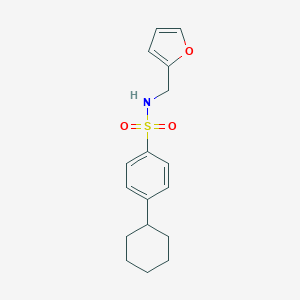
1-(2,4-Dimethyl-benzenesulfonyl)-4-(4-methyl-piperidine-1-sulfonyl)-piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dimethyl-benzenesulfonyl)-4-(4-methyl-piperidine-1-sulfonyl)-piperazine, also known as DMPS, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. DMPS is a piperazine derivative that has been synthesized and studied for its biochemical and physiological effects, as well as its mechanism of action. In
科学研究应用
1-(2,4-Dimethyl-benzenesulfonyl)-4-(4-methyl-piperidine-1-sulfonyl)-piperazine has been studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis. 1-(2,4-Dimethyl-benzenesulfonyl)-4-(4-methyl-piperidine-1-sulfonyl)-piperazine has also been studied for its potential use as a neuroprotective agent, as well as its ability to improve cognitive function.
作用机制
1-(2,4-Dimethyl-benzenesulfonyl)-4-(4-methyl-piperidine-1-sulfonyl)-piperazine is believed to exert its effects through the modulation of various signaling pathways in the body. It has been shown to inhibit the production of pro-inflammatory cytokines, as well as increase the expression of antioxidant enzymes. 1-(2,4-Dimethyl-benzenesulfonyl)-4-(4-methyl-piperidine-1-sulfonyl)-piperazine has also been shown to modulate the activity of various neurotransmitters in the brain, including dopamine and serotonin.
Biochemical and Physiological Effects:
1-(2,4-Dimethyl-benzenesulfonyl)-4-(4-methyl-piperidine-1-sulfonyl)-piperazine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, as well as improve cognitive function and memory. 1-(2,4-Dimethyl-benzenesulfonyl)-4-(4-methyl-piperidine-1-sulfonyl)-piperazine has also been shown to have neuroprotective effects, protecting against neuronal damage and death.
实验室实验的优点和局限性
One of the advantages of using 1-(2,4-Dimethyl-benzenesulfonyl)-4-(4-methyl-piperidine-1-sulfonyl)-piperazine in lab experiments is its relatively low toxicity and high solubility in water. However, one limitation is that it can be difficult to obtain in large quantities, making it more expensive than other compounds.
未来方向
There are several future directions for research on 1-(2,4-Dimethyl-benzenesulfonyl)-4-(4-methyl-piperidine-1-sulfonyl)-piperazine. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to determine the optimal dosage and treatment regimen for these conditions. Another area of interest is the potential use of 1-(2,4-Dimethyl-benzenesulfonyl)-4-(4-methyl-piperidine-1-sulfonyl)-piperazine as a neuroprotective agent in traumatic brain injury and stroke. Finally, more research is needed to fully understand the mechanism of action of 1-(2,4-Dimethyl-benzenesulfonyl)-4-(4-methyl-piperidine-1-sulfonyl)-piperazine and its effects on various signaling pathways in the body.
合成方法
1-(2,4-Dimethyl-benzenesulfonyl)-4-(4-methyl-piperidine-1-sulfonyl)-piperazine can be synthesized through the reaction of 2,4-dimethylbenzenesulfonyl chloride with 4-methylpiperidine-1-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization.
属性
产品名称 |
1-(2,4-Dimethyl-benzenesulfonyl)-4-(4-methyl-piperidine-1-sulfonyl)-piperazine |
|---|---|
分子式 |
C18H29N3O4S2 |
分子量 |
415.6 g/mol |
IUPAC 名称 |
1-(2,4-dimethylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)sulfonylpiperazine |
InChI |
InChI=1S/C18H29N3O4S2/c1-15-6-8-20(9-7-15)27(24,25)21-12-10-19(11-13-21)26(22,23)18-5-4-16(2)14-17(18)3/h4-5,14-15H,6-13H2,1-3H3 |
InChI 键 |
PQFSUYIANQRUIE-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)C)C |
规范 SMILES |
CC1CCN(CC1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 1-[(2,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B261628.png)


![1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B261639.png)
![1-[(4-chloro-3-propoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B261645.png)
![1-[(3-Isopropyl-4-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B261649.png)

![4-(Dimethylamino)-1-[2-(4-methoxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B261658.png)

![1-[(2-Furylmethyl)amino]-3-(2-isopropyl-5-methylphenoxy)-2-propanol](/img/structure/B261662.png)
![1-[(2-Furylmethyl)amino]-3-(3-methoxyphenoxy)-2-propanol](/img/structure/B261664.png)

![1-(2-Isopropyl-5-methylphenoxy)-3-[(tetrahydro-2-furanylmethyl)amino]-2-propanol](/img/structure/B261666.png)
